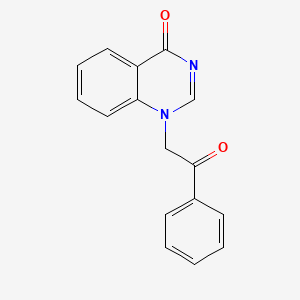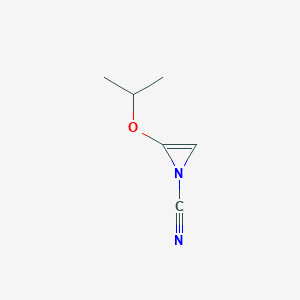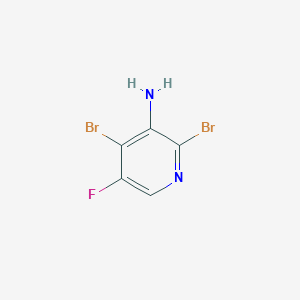
3-Bromo-N-(4-methoxyphenyl)-5-nitropyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-N-(4-metoxifenil)-5-nitropiridin-4-amina: es un compuesto orgánico que pertenece a la clase de aminas aromáticas. Presenta un anillo de piridina sustituido con bromo, metoxifenil y grupos nitro.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción:
-
Materiales de partida:
- 4-Amino-3-bromopirida
- 4-Metoxianilina
- Ácido nítrico
-
Síntesis paso a paso:
Paso 1: Nitración de 4-Amino-3-bromopirida utilizando ácido nítrico para introducir el grupo nitro en la posición 5.
Paso 2: Acoplamiento del producto nitrado con 4-metoxianilina en condiciones adecuadas para formar el compuesto deseado.
Métodos de producción industrial:
- La producción industrial de este compuesto generalmente implica reacciones de nitración y acoplamiento a gran escala, seguidas de pasos de purificación como recristalización o cromatografía para obtener el producto puro.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metoxilo, lo que lleva a la formación de derivados de quinona.
Reducción: El grupo nitro puede reducirse a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: El átomo de bromo puede sustituirse por otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio o trióxido de cromo en medio ácido.
Reducción: Gas hidrógeno con catalizador de paladio sobre carbono (Pd/C).
Sustitución: Metóxido de sodio u otros nucleófilos en disolventes apróticos polares.
Productos principales:
Oxidación: Derivados de quinona.
Reducción: 3-Amino-N-(4-metoxifenil)-5-nitropiridin-4-amina.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química:
- Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
- Se emplea en el desarrollo de nuevos materiales con propiedades electrónicas específicas.
Biología:
- Se investiga su potencial como molécula bioactiva en el descubrimiento de fármacos.
- Se estudian sus interacciones con macromoléculas biológicas.
Medicina:
- Se explora su potencial para aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades donde los compuestos nitroaromáticos son efectivos.
Industria:
- Se utiliza en la producción de tintes y pigmentos.
- Se aplica en el desarrollo de materiales avanzados para dispositivos electrónicos.
Mecanismo De Acción
Dianas moleculares y vías:
- El compuesto interactúa con diversas enzimas y receptores en sistemas biológicos.
- El grupo nitro puede sufrir biorreducción, lo que lleva a la formación de intermediarios reactivos que interactúan con los componentes celulares.
- El grupo metoxifenil puede mejorar la afinidad de unión del compuesto a dianas específicas.
Comparación Con Compuestos Similares
Compuestos similares:
- 3-Bromo-N-(4-metoxifenil)-4-aminopirida
- 3-Bromo-N-(4-metoxifenil)-5-aminopirida
- 3-Bromo-N-(4-metoxifenil)-5-nitroanilina
Unicidad:
- La presencia de ambos grupos bromo y nitro en el anillo de piridina hace que este compuesto sea único en términos de su reactividad y aplicaciones potenciales.
- La combinación de estos grupos funcionales proporciona una plataforma versátil para modificaciones químicas adicionales y aplicaciones en diversos campos.
Propiedades
Fórmula molecular |
C12H10BrN3O3 |
|---|---|
Peso molecular |
324.13 g/mol |
Nombre IUPAC |
3-bromo-N-(4-methoxyphenyl)-5-nitropyridin-4-amine |
InChI |
InChI=1S/C12H10BrN3O3/c1-19-9-4-2-8(3-5-9)15-12-10(13)6-14-7-11(12)16(17)18/h2-7H,1H3,(H,14,15) |
Clave InChI |
UTBUFPAPJVCPBD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC2=C(C=NC=C2[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one](/img/structure/B11925345.png)




![6-Bromo-2,2-dimethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B11925364.png)
![5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11925368.png)







